2,6-Dichlorobenzenediazonium tetrafluoroborate

Descripción general

Descripción

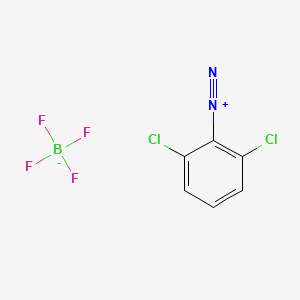

2,6-Dichlorobenzenediazonium tetrafluoroborate is an organic compound with the molecular formula C6H3Cl2N2BF4. It is a diazonium salt, which is a class of organic compounds containing a diazonium group (N2+) attached to an aromatic ring. This compound is known for its use in various chemical reactions, particularly in the synthesis of azo dyes and other aromatic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,6-Dichlorobenzenediazonium tetrafluoroborate can be synthesized through the diazotization of 2,6-dichloroaniline. The process involves the reaction of 2,6-dichloroaniline with nitrous acid (HNO2) in the presence of hydrochloric acid (HCl) to form the diazonium chloride. This intermediate is then treated with tetrafluoroboric acid (HBF4) to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dichlorobenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and thiols.

Coupling Reactions: It can react with aromatic compounds to form azo dyes.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and thiols (e.g., RSH). These reactions typically occur under mild conditions.

Coupling Reactions: Aromatic compounds such as phenols and anilines are used as coupling partners. The reactions are usually carried out in an acidic medium.

Reduction Reactions: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used.

Major Products Formed

Substitution Reactions: Products include 2,6-dichlorobenzene derivatives with various substituents.

Coupling Reactions: Azo dyes with vibrant colors.

Reduction Reactions: 2,6-dichloroaniline.

Aplicaciones Científicas De Investigación

Electrochemical Applications

Surface Modification

The electrochemical reduction of 2,6-dichlorobenzenediazonium tetrafluoroborate is widely used for modifying electrode surfaces. This process allows for the attachment of organic molecules to various electrode materials, enhancing their properties. For instance, studies have shown that this diazonium salt can form hydrophobic films on platinum and gold electrodes, effectively blocking reactive sites and improving corrosion resistance . The ability to create tailored surfaces through this method has implications in sensor technology and catalysis.

Corrosion Protection

The compound's electrochemical properties enable its use in protecting metals against corrosion. When applied to iron surfaces, it can form protective films that inhibit oxidation . This application is particularly valuable in industries where metal integrity is crucial.

Organic Synthesis

Aryl Ethers Synthesis

this compound serves as a precursor for synthesizing aryl ethers through thermal decomposition. Research indicates that using acetonitrile as a solvent during this reaction yields significant amounts of desired products, showcasing the compound's utility in organic synthesis . This method allows for the efficient generation of various aryl ethers, which are important intermediates in pharmaceuticals and agrochemicals.

Cross-Coupling Reactions

The compound is also employed as an orthogonal cross-coupling partner in reactions involving palladium catalysts. It has been utilized to couple with substrates containing acid-labile functionalities, broadening the scope of reactions available for complex molecule synthesis . This application is particularly relevant in the pharmaceutical industry for developing new drug candidates.

Analytical Chemistry

Chromatographic Techniques

In analytical chemistry, this compound can be analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed that utilizes a mobile phase consisting of acetonitrile and water. This technique is scalable and suitable for isolating impurities during preparative separations . The method's compatibility with mass spectrometry further enhances its applicability in pharmacokinetic studies.

Colorimetric Detection

The compound has been applied in colorimetric assays for detecting bilirubin levels in clinical settings. The coupling reaction between diazonium salts and bilirubin results in a color change proportional to bilirubin concentration, facilitating easy visual assessment . This application demonstrates the compound's relevance in medical diagnostics.

Mecanismo De Acción

The mechanism of action of 2,6-dichlorobenzenediazonium tetrafluoroborate involves the formation of a diazonium ion, which is highly reactive. This ion can undergo various reactions, such as coupling with aromatic compounds to form azo dyes. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biochemical assays, the compound reacts with specific biomolecules, leading to color changes that indicate the presence of the target analyte .

Comparación Con Compuestos Similares

Similar Compounds

Benzenediazonium tetrafluoroborate: Similar in structure but lacks the chlorine substituents.

2,4-Dichlorobenzenediazonium tetrafluoroborate: Similar but with chlorine substituents at different positions on the aromatic ring.

Uniqueness

2,6-Dichlorobenzenediazonium tetrafluoroborate is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and the types of products formed in chemical reactions. The presence of chlorine atoms can also affect the compound’s stability and solubility in different solvents .

Actividad Biológica

2,6-Dichlorobenzenediazonium tetrafluoroborate (DCBDFB) is a diazonium salt that has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article reviews the biological activity of DCBDFB, focusing on its antibacterial properties, mechanisms of action, and potential applications in photopharmacology.

- Molecular Formula : CHClNBF

- Molecular Weight : 260.81 g/mol

- CAS Number : 21872-70-8

DCBDFB is characterized by the presence of two chlorine substituents on the benzene ring and a tetrafluoroborate anion. These structural features contribute to its reactivity and biological interactions.

Antibacterial Activity

Recent studies have demonstrated that DCBDFB exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The compound's effectiveness can be attributed to its ability to form reactive intermediates that interact with bacterial cell components.

- Formation of Free Radicals : DCBDFB can generate free radicals upon reduction, which can damage bacterial cell membranes and DNA, leading to cell death .

- Electrochemical Reduction : The electrochemical properties of DCBDFB allow it to modify surfaces, enhancing its antibacterial efficacy when applied as a coating on materials .

Study 1: Photocontrol of Antibacterial Activity

A study explored the synthesis of azobenzene derivatives from DCBDFB, which were designed to be activated by visible light. These compounds showed over a 50-fold increase in antibacterial activity against Gram-positive bacteria compared to their non-activated forms . This highlights the potential for DCBDFB derivatives in developing light-responsive antibacterial agents.

Study 2: Surface Modification for Antibacterial Applications

Research indicated that using DCBDFB for surface modification of materials could create hydrophobic layers that inhibit bacterial adhesion and growth. This application is particularly relevant in medical devices where bacterial contamination is a concern .

Data Table: Biological Activity Overview

| Activity Type | Target Organism | Efficacy | Mechanism |

|---|---|---|---|

| Antibacterial | Gram-positive bacteria | >50-fold increase | Free radical formation |

| Surface modification | Various bacteria | Inhibition of adhesion | Electrochemical reduction |

Propiedades

IUPAC Name |

2,6-dichlorobenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N2.BF4/c7-4-2-1-3-5(8)6(4)10-9;2-1(3,4)5/h1-3H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGRGNRKFZLMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC(=C(C(=C1)Cl)[N+]#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BCl2F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191994 | |

| Record name | 2,6-Dichlorobenzenediazonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387-41-7 | |

| Record name | Benzenediazonium, 2,6-dichloro-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobenzenediazonium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichlorobenzenediazonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzenediazonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.